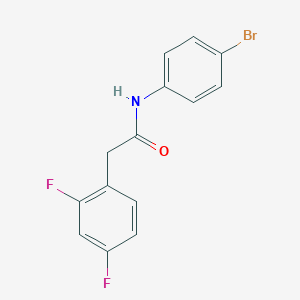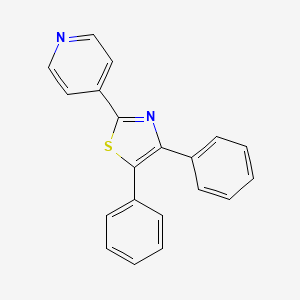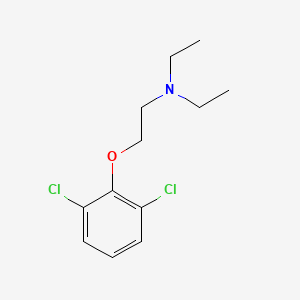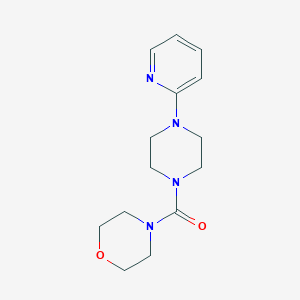![molecular formula C22H31N3O3 B5684569 3-[(3R,4S)-4-(4-methylpiperazin-1-yl)-1-[(E)-3-phenylprop-2-enoyl]piperidin-3-yl]propanoic acid](/img/structure/B5684569.png)
3-[(3R,4S)-4-(4-methylpiperazin-1-yl)-1-[(E)-3-phenylprop-2-enoyl]piperidin-3-yl]propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(3R,4S)-4-(4-methylpiperazin-1-yl)-1-[(E)-3-phenylprop-2-enoyl]piperidin-3-yl]propanoic acid is a complex organic compound with potential applications in various scientific fields. This compound features a piperidine ring substituted with a 4-methylpiperazin-1-yl group and a phenylprop-2-enoyl group, making it a molecule of interest for its unique structural properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3R,4S)-4-(4-methylpiperazin-1-yl)-1-[(E)-3-phenylprop-2-enoyl]piperidin-3-yl]propanoic acid typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Piperidine Ring: Starting from a suitable precursor, the piperidine ring is constructed through cyclization reactions.
Substitution with 4-Methylpiperazin-1-yl Group: The piperidine ring is then functionalized with a 4-methylpiperazin-1-yl group using nucleophilic substitution reactions.
Addition of Phenylprop-2-enoyl Group: The final step involves the addition of the phenylprop-2-enoyl group through a condensation reaction, typically using reagents like acyl chlorides or anhydrides under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
3-[(3R,4S)-4-(4-methylpiperazin-1-yl)-1-[(E)-3-phenylprop-2-enoyl]piperidin-3-yl]propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
3-[(3R,4S)-4-(4-methylpiperazin-1-yl)-1-[(E)-3-phenylprop-2-enoyl]piperidin-3-yl]propanoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[(3R,4S)-4-(4-methylpiperazin-1-yl)-1-[(E)-3-phenylprop-2-enoyl]piperidin-3-yl]propanoic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-(4-Methylpiperazin-1-yl)propanoic acid: A simpler analog with similar structural features.
N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide: Another compound with a piperazine ring and potential biological activity.
Uniqueness
3-[(3R,4S)-4-(4-methylpiperazin-1-yl)-1-[(E)-3-phenylprop-2-enoyl]piperidin-3-yl]propanoic acid is unique due to its specific combination of functional groups and stereochemistry, which may confer distinct biological and chemical properties compared to its analogs.
Properties
IUPAC Name |
3-[(3R,4S)-4-(4-methylpiperazin-1-yl)-1-[(E)-3-phenylprop-2-enoyl]piperidin-3-yl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31N3O3/c1-23-13-15-24(16-14-23)20-11-12-25(17-19(20)8-10-22(27)28)21(26)9-7-18-5-3-2-4-6-18/h2-7,9,19-20H,8,10-17H2,1H3,(H,27,28)/b9-7+/t19-,20+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOGHPHNQASYYFD-UNQHYNRVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2CCN(CC2CCC(=O)O)C(=O)C=CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCN(CC1)[C@H]2CCN(C[C@H]2CCC(=O)O)C(=O)/C=C/C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![9-(6-methylthieno[2,3-d]pyrimidin-4-yl)-1-oxa-9-azaspiro[5.5]undecan-5-ol](/img/structure/B5684500.png)
![4-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}phenol](/img/structure/B5684508.png)
![(3-methoxyphenyl){methyl[(5-methyl-2-furyl)methyl]amino}acetic acid](/img/structure/B5684513.png)
![1-ethyl-4-{[(5-ethylpyrimidin-2-yl)(methyl)amino]methyl}pyrrolidin-2-one](/img/structure/B5684519.png)
![N-{2-[1-(2-phenylethyl)-3-pyridin-4-yl-1H-1,2,4-triazol-5-yl]ethyl}methanesulfonamide](/img/structure/B5684522.png)
![1-(3-fluorobenzyl)-4-[3-(4H-1,2,4-triazol-4-yl)benzoyl]-2-piperazinone](/img/structure/B5684530.png)
![(2,6-dichlorobenzyl)[2-(dimethylamino)ethyl]methylamine](/img/structure/B5684531.png)



![3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B5684566.png)


